trans-2-(Chloromethyl)cyclohexanemethanol

Description

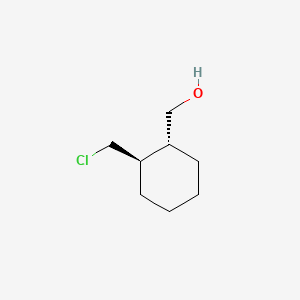

trans-2-(Chloromethyl)cyclohexanemethanol (chemical formula: C₈H₁₅ClO, molecular weight: 162.66 g/mol) is a chlorinated cyclohexane derivative characterized by a chloromethyl (–CH₂Cl) substituent and a hydroxymethyl (–CH₂OH) group in the trans configuration on the cyclohexane ring. This compound is primarily recognized as a synthetic intermediate or impurity in pharmaceutical manufacturing, particularly in the synthesis of drugs like lurasidone hydrochloride, where it is listed as a related substance .

Properties

IUPAC Name |

[(1R,2R)-2-(chloromethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c9-5-7-3-1-2-4-8(7)6-10/h7-8,10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBZVRARMOTLSZ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Chloromethyl)cyclohexanemethanol typically involves the chloromethylation of cyclohexanemethanol. This can be achieved through the reaction of cyclohexanemethanol with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl intermediate, which then reacts with the hydroxyl group to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts and controlled reaction environments to facilitate the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(Chloromethyl)cyclohexanemethanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form cyclohexylmethanol derivatives.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Formation of cyclohexylmethanol.

Substitution: Formation of various substituted cyclohexanemethanol derivatives.

Scientific Research Applications

Chemistry: trans-2-(Chloromethyl)cyclohexanemethanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis and medicinal chemistry.

Biology: In biological research, this compound can be used to study the effects of chloromethyl and hydroxyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs and pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-2-(Chloromethyl)cyclohexanemethanol involves its reactivity with various chemical reagents. The chloromethyl group can undergo nucleophilic substitution, while the hydroxyl group can participate in oxidation and reduction reactions. These reactions are facilitated by the molecular structure of the compound, which allows for the formation of stable intermediates and transition states.

Comparison with Similar Compounds

Functional Group Influence

- Chlorinated vs. Methylated Derivatives: The presence of –CH₂Cl in this compound increases its electrophilicity compared to methylated analogs like 4-methylcyclohexanemethanol. This makes it more reactive in nucleophilic substitution reactions but less stable under basic conditions .

- Amino Derivatives: trans-2-Aminocyclohexylmethanol hydrochloride exhibits basicity due to the –NH₂ group, enabling its use in salt formation and chiral resolution, unlike the neutral chlorinated analog .

Stereochemical and Isomeric Variations

- Isomer Complexity: 4-Methylcyclohexanemethanol exists as a mixture of isomers (13.39–31.93% distribution), complicating its purification, whereas this compound’s trans configuration simplifies stereochemical analysis .

Purity and Impurity Profiles

- This compound is associated with pharmaceutical impurities like trans-1,2-bis(chloromethyl)cyclohexane, highlighting challenges in controlling dihalogenation byproducts during synthesis .

- 4-Methylcyclohexanemethanol contains camphol (1.03%) and other impurities, necessitating rigorous GC/MS analysis for quality control .

Biological Activity

trans-2-(Chloromethyl)cyclohexanemethanol is an organic compound characterized by the presence of both a chloromethyl group and a hydroxyl group attached to a cyclohexane ring. Its molecular formula is C8H15ClO, and it serves as an important intermediate in organic synthesis, particularly in medicinal chemistry. The compound's unique structure allows it to participate in various chemical reactions, making it a candidate for biological activity studies.

Synthesis Methods

The synthesis of this compound typically involves chloromethylation of cyclohexanemethanol. This can be achieved through:

- Chloromethylation Reaction : Cyclohexanemethanol reacts with formaldehyde and hydrochloric acid under acidic conditions, forming a chloromethyl intermediate that subsequently reacts with the hydroxyl group to yield the desired product.

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Can form ketones or carboxylic acids.

- Reduction : Leads to cyclohexylmethanol derivatives.

- Nucleophilic Substitution : The chloromethyl group can be replaced by other nucleophiles such as hydroxyl or amino groups.

The biological activity of this compound is primarily attributed to its reactivity. The chloromethyl group is prone to nucleophilic substitution, while the hydroxyl group can participate in oxidation and reduction reactions. This dual functionality enables the compound to interact with various biological systems, potentially affecting cellular processes.

Applications in Biological Research

- Study of Functional Groups : The compound is utilized to investigate the effects of chloromethyl and hydroxyl groups on biological systems, providing insights into how these functional groups influence biological activity.

- Precursor for Active Molecules : It serves as a precursor for synthesizing biologically active molecules, which may have therapeutic applications in drug development.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity Potential |

|---|---|---|

| trans-2-Methyl-1-chlorocyclohexane | Lacks hydroxyl group | Lower reactivity compared to target |

| cis-2-(Chloromethyl)cyclohexanemethanol | Different spatial arrangement | Varies in biological activity |

| Cyclohexanemethanol | No chloromethyl group | Limited reactivity |

This table highlights how structural differences impact the biological activity and reactivity of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.